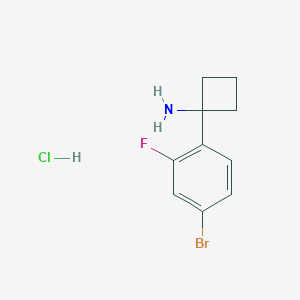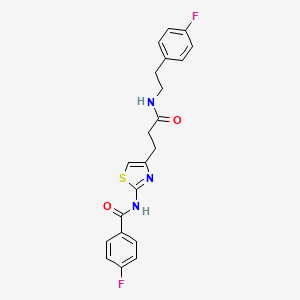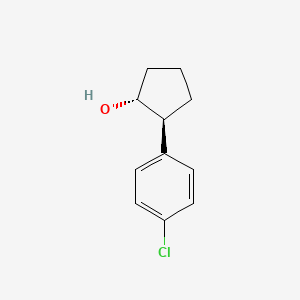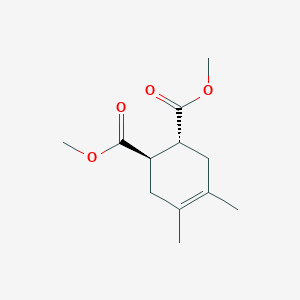
Ethyl 5-(7-methoxybenzofuran-2-carboxamido)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(7-methoxybenzofuran-2-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound. It contains a benzofuran ring, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, involves several steps. For instance, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .Molecular Structure Analysis
Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions. Its chemical structure is composed of fused benzene and furan rings . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives are complex and involve several steps. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 5-(7-methoxybenzofuran-2-carboxamido)-3-methylthiophene-2-carboxylate is its potential use as a fluorescent probe for the detection of metal ions. The compound has high selectivity and sensitivity, which makes it a promising candidate for the development of sensors for environmental monitoring.
However, one of the limitations of the compound is its potential toxicity. In vitro studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on Ethyl 5-(7-methoxybenzofuran-2-carboxamido)-3-methylthiophene-2-carboxylate. One area of research is the development of novel cancer therapies based on the compound. Further studies are needed to elucidate the mechanism of action of the compound and to determine its potential efficacy in vivo.
Another area of research is the development of sensors for environmental monitoring based on the compound. Further studies are needed to optimize the sensitivity and selectivity of the compound for the detection of metal ions.
In conclusion, this compound is a promising compound with potential applications in various fields. Further research is needed to fully understand the compound's mechanism of action and to determine its potential efficacy in vivo.
Synthesis Methods
The synthesis of Ethyl 5-(7-methoxybenzofuran-2-carboxamido)-3-methylthiophene-2-carboxylate involves the reaction of 5-(7-methoxybenzofuran-2-carboxamido)-3-methylthiophene-2-carboxylic acid with ethyl chloroformate in the presence of a base. The reaction yields the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
Ethyl 5-(7-methoxybenzofuran-2-carboxamido)-3-methylthiophene-2-carboxylate has been studied extensively for its potential applications in various fields. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to metal ions such as copper, zinc, and mercury, which makes it a promising candidate for the development of sensors for environmental monitoring.
Another area of research has been the use of this compound as a potential anticancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of novel cancer therapies.
properties
IUPAC Name |
ethyl 5-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-4-23-18(21)16-10(2)8-14(25-16)19-17(20)13-9-11-6-5-7-12(22-3)15(11)24-13/h5-9H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPANMDFTLSAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880578.png)


![N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2880584.png)


![N-[(3Z)-morpholin-3-ylidene]aminosulfonamide hydrochloride](/img/structure/B2880591.png)

![1-(1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2880593.png)
![5-ethyl-N-(4-isopropylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2880595.png)
![2-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2880596.png)
